

In-depth Technical Guide: 2,6-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Difluoro-4-methoxybenzonitrile**

Cat. No.: **B050328**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxybenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms flanking a nitrile group and an electron-donating methoxy group, imparts specific chemical reactivity and physical properties that make it a valuable synthetic building block. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of bioactive molecules.

Chemical Identity and Properties

Synonyms and Identifiers

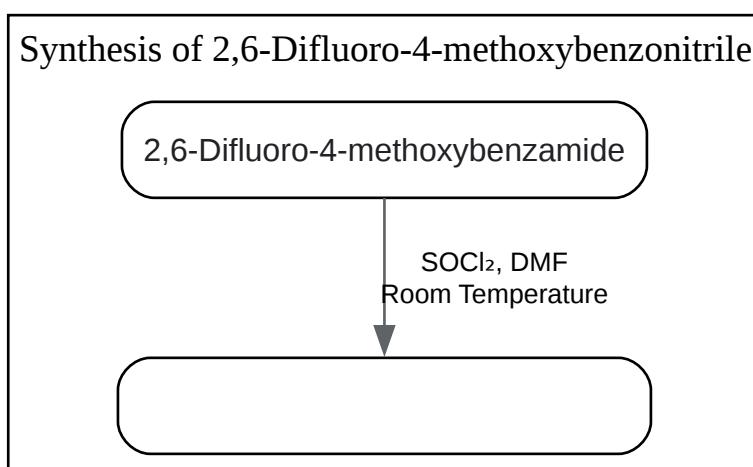
The compound is known by several names, which are crucial for comprehensive literature and database searches.

Identifier Type	Value
IUPAC Name	2,6-difluoro-4-methoxybenzonitrile
CAS Number	123843-66-3
Molecular Formula	C ₈ H ₅ F ₂ NO
PubChem CID	2778772
Other Synonyms	4-Methoxy-2,6-difluorobenzonitrile; Benzonitrile, 2,6-difluoro-4-methoxy-; 4-Cyano-3,5-difluoroanisole

Physicochemical Properties

The physical and chemical properties of **2,6-Difluoro-4-methoxybenzonitrile** are summarized below. This data is essential for its handling, reaction setup, and purification.

Property	Value	Source
Molecular Weight	169.13 g/mol	--INVALID-LINK--
Appearance	White to off-white crystalline powder	[Commercial Suppliers]
Melting Point	54-58 °C	[Commercial Suppliers]
Boiling Point	211.7 °C at 760 mmHg	--INVALID-LINK--
Density	1.27 g/cm ³	--INVALID-LINK--
Solubility	Soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons.	Inferred from synthesis protocols


Synthesis and Experimental Protocols

Synthesis of 2,6-Difluoro-4-methoxybenzonitrile

A common laboratory-scale synthesis of **2,6-Difluoro-4-methoxybenzonitrile** involves the dehydration of the corresponding amide, 2,6-Difluoro-4-methoxybenzamide.

Experimental Protocol:

- Reaction Setup: A solution of 2,6-Difluoro-4-methoxybenzamide (1 equivalent) in a suitable dry solvent such as N,N-dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: A solution of thionyl chloride (SOCl_2) (approximately 10 equivalents) in dry DMF is added dropwise to the stirred solution of the amide at room temperature.
- Reaction Conditions: The reaction mixture is stirred at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto ice-water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2,6-Difluoro-4-methoxybenzonitrile**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2,6-Difluoro-4-methoxybenzonitrile**.

Applications in Synthesis

2,6-Difluoro-4-methoxybenzonitrile is a versatile intermediate, primarily utilized in the synthesis of more complex molecules with applications in various fields.

Agrochemicals

This compound serves as a key building block for certain agrochemicals. The 2,6-difluorobenzonitrile moiety is a known pharmacophore in some herbicides and fungicides. For instance, it is a difluoro analog of the herbicide Dichlobenil. The synthetic utility often involves the transformation of the nitrile group or nucleophilic substitution on the aromatic ring.

Materials Science

The demethylation of **2,6-Difluoro-4-methoxybenzonitrile** yields 2,6-Difluoro-4-hydroxybenzonitrile. This derivative is a precursor for the synthesis of liquid crystals, highlighting the role of this chemical scaffold in materials science.[\[1\]](#)

Medicinal Chemistry and Drug Discovery

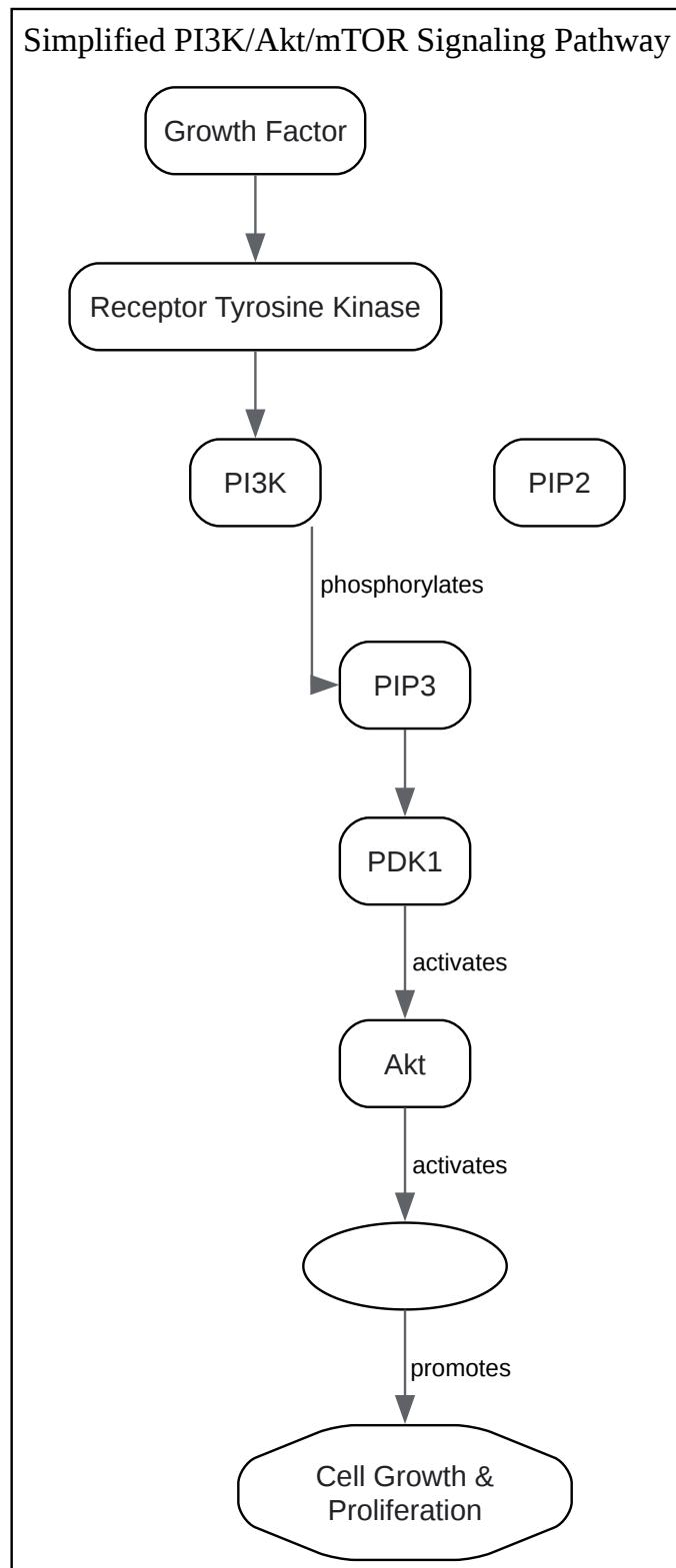
In medicinal chemistry, the introduction of fluorine atoms into a molecule can enhance its metabolic stability, binding affinity, and bioavailability. **2,6-Difluoro-4-methoxybenzonitrile** is a valuable starting material for incorporating the 2,6-difluoro-4-methoxyphenyl or related moieties into potential drug candidates.

One of the key applications is in the synthesis of kinase inhibitors. While a direct synthesis of a marketed drug from this specific starting material is not prominently documented, its structural motifs are present in various kinase inhibitors. For example, the related compound, 2,6-difluoro-4-hydroxybenzonitrile, has been used in the synthesis of Lysine Acetyl Transferase (KAT) inhibitors.[\[2\]](#) Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.

Hypothetical Synthetic Application in Kinase Inhibitor Synthesis:

A plausible synthetic route would involve the conversion of the nitrile group to an amine or another functional group that can be further elaborated to construct the core of a kinase inhibitor. The 2,6-difluoro substitution pattern can provide conformational restriction and specific interactions with the target kinase.

General Workflow in Drug Discovery


2,6-Difluoro-4-methoxybenzonitrile

Functional Group Transformation

(e.g., nitrile reduction)

Coupling with Heterocyclic Core

Further Functionalization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [In-depth Technical Guide: 2,6-Difluoro-4-methoxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b050328#synonyms-for-2-6-difluoro-4-methoxybenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com